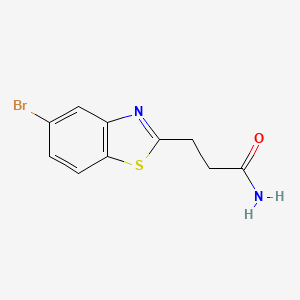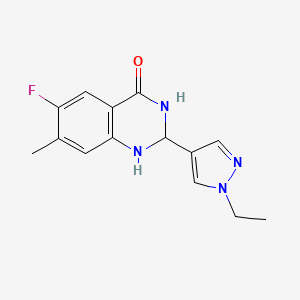![molecular formula C16H23N3O B7591589 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one, also known as PDD, is a synthetic compound that belongs to the class of spirocyclic compounds. PDD has been extensively studied for its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.
Mecanismo De Acción
The exact mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is not yet fully understood. However, it has been suggested that this compound acts as a GABA receptor agonist, which may be responsible for its anticonvulsant and anxiolytic effects. This compound has also been found to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is its potential therapeutic applications in various fields of medicine. This compound has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, which may be beneficial for the treatment of various neurological and inflammatory disorders. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one. One of the areas of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various fields of medicine. Further studies are also required to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, the development of more water-soluble derivatives of this compound may be beneficial for its use in various experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. The synthesis method of this compound involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. This compound has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, and has potential use as an antidepressant, anxiolytic, and antipsychotic agent. Further research is required to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. The reaction yields this compound as a white solid with a melting point of 200-202°C. The purity of the compound can be determined by NMR and HPLC analysis.
Propiedades
IUPAC Name |
3-propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-12-19-14(13-8-4-7-11-17-13)18-16(15(19)20)9-5-3-6-10-16/h4,7-8,11,14,18H,2-3,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWQOSZVIQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2(C1=O)CCCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)
